molecular formula C32H35F6N7O3 B12389051 Krasg12C IN-2

Krasg12C IN-2

Cat. No.: B12389051
M. Wt: 679.7 g/mol
InChI Key: JOLORSRKBHXPFT-KIQNBNRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRASG12C IN-2 is a compound that targets the KRAS G12C mutation, a common genetic alteration in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRASG12C IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C mutant. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the selective binding of the inhibitor to the target site .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: KRASG12C IN-2 primarily undergoes covalent binding reactions with the thiol group of cysteine in the KRAS G12C mutant. This covalent modification traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, reducing agents, and catalysts that facilitate the formation of covalent bonds. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired selectivity and efficiency .

Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is a covalently modified KRAS protein that is locked in an inactive state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation and survival .

Scientific Research Applications

KRASG12C IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and drug development. It is used to study the mechanisms of KRAS-driven cancers and to develop targeted therapies for patients with KRAS G12C mutations. The compound has shown promise in preclinical models of NSCLC, colorectal cancer, and pancreatic cancer, where it effectively inhibits tumor growth and enhances the efficacy of combination therapies .

Mechanism of Action

KRASG12C IN-2 exerts its effects by covalently binding to the thiol group of cysteine at codon 12 in the KRAS G12C mutant. This binding locks KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK and PI3K-AKT-mTOR. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H35F6N7O3

Molecular Weight

679.7 g/mol

IUPAC Name

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1

InChI Key

JOLORSRKBHXPFT-KIQNBNRRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

Origin of Product

United States

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